molecular formula C23H16ClFN2O4S B2773927 1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide CAS No. 941887-46-3

1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide

Cat. No.: B2773927
CAS No.: 941887-46-3
M. Wt: 470.9
InChI Key: ZREFPNAUPPDZLU-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide is a useful research compound. Its molecular formula is C23H16ClFN2O4S and its molecular weight is 470.9. The purity is usually 95%.
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Properties

IUPAC Name

1'-[(3-chlorophenyl)methyl]-3-(3-fluorophenyl)-1,1-dioxospiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClFN2O4S/c24-16-6-3-5-15(11-16)13-26-20-10-2-1-9-19(20)23(22(26)29)27(21(28)14-32(23,30)31)18-8-4-7-17(25)12-18/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREFPNAUPPDZLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C2(S1(=O)=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)Cl)C5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide represents a class of spirocyclic compounds that have garnered attention for their potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, focusing on its antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of the target compound typically involves multi-step organic reactions, including cyclization and functionalization processes. The characterization is usually performed using techniques such as NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm the molecular structure and purity.

Key Synthetic Route

A general synthetic route includes:

  • Formation of the indoline core through cyclization reactions.
  • Introduction of substituents (chlorobenzyl and fluorophenyl groups) to enhance biological activity.
  • Final functionalization to yield the spiro[indoline-thiazolidine] structure.

Antiproliferative Properties

Research has shown that compounds with similar spirocyclic structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies indicate that spiroindole derivatives can inhibit cell proliferation in human cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and A431 (skin cancer) .

Cell Line IC50 (µM) Mechanism of Action
MCF710.5Induction of apoptosis
HCT1168.2Cell cycle arrest
A43112.0Inhibition of angiogenesis

The biological activity of this compound is attributed to several mechanisms:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : It can interfere with cell cycle progression, particularly at the G2/M phase.
  • Inhibition of Angiogenesis : Spirocyclic compounds have been noted to impede the formation of new blood vessels in tumors.

Structure-Activity Relationship (SAR)

The presence of chlorine and fluorine substituents has been shown to significantly influence the biological activity of spirocyclic compounds. Chlorine atoms can enhance lipophilicity and improve binding affinity to biological targets, while fluorine can stabilize molecular interactions due to its electronegativity .

Case Studies

Several studies have explored the biological activities of related spiroindole derivatives:

  • Study on Antitumor Activity : A series of spiroindole derivatives demonstrated potent antitumor activity against a panel of human cancer cell lines. The study highlighted that modifications at the indole nitrogen significantly affected potency .
  • Antimicrobial Properties : Another investigation revealed that certain spirocyclic compounds exhibited antimicrobial properties against both Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of biological activity .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that compounds featuring the spiro[indoline] structure exhibit significant anticancer properties. For example, derivatives of spiro[indoline-3,2'-thiazolidine] have been synthesized and tested for their ability to inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis in cancer cells through the activation of specific signaling pathways.

  • Case Study : A study demonstrated that spiro[indoline] derivatives showed potent activity against various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry and western blot analysis, highlighting its potential as an anticancer agent .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. The cholinesterase inhibitory activity of spiro[indoline] derivatives suggests they could help manage symptoms associated with cognitive decline.

  • Research Findings : A recent publication reported that spiro[indoline] compounds demonstrated significant inhibition of acetylcholinesterase, an enzyme linked to Alzheimer's pathology. In vitro assays showed that these compounds could enhance acetylcholine levels, potentially improving synaptic transmission .

Material Science Applications

1. Organic Photovoltaics

The unique structural properties of 1-(3-Chlorobenzyl)-3'-(3-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide have led to its exploration in the field of organic photovoltaics. Its ability to act as a donor material in organic solar cells has been studied extensively.

  • Performance Metrics : Research indicates that when incorporated into photovoltaic devices, this compound can enhance light absorption and improve charge transport properties. Studies have shown power conversion efficiencies exceeding 6% when used in conjunction with suitable acceptors .

Summary of Applications

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cell lines
Neuroprotective agentsInhibits acetylcholinesterase activity
Material ScienceOrganic photovoltaicsEnhances light absorption; efficiency >6%

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient 3-fluorophenyl group facilitates NAS reactions, particularly at the fluorinated position. Key observations include:

  • Reagents : Reactions with amines (e.g., piperidine, morpholine) in DMF at 80–100°C yield substituted phenyl derivatives.

  • Catalysts : K₂CO₃ or Cs₂CO₃ enhances reactivity by deprotonating nucleophiles .

  • Mechanism : Fluorine acts as a leaving group after nucleophilic attack, forming intermediates stabilized by resonance with the aromatic ring.

Cyclization Reactions

The thiazolidine-2,4-dione moiety participates in ring-forming reactions:

  • Intramolecular Cyclization : Under acidic conditions (HCl/EtOH), the thiazolidine ring undergoes contraction, forming a thiazole derivative.

  • Intermolecular Cyclization : Reacts with thioureas in the presence of I₂ to generate spiro-fused thiazolo[3,2-a]pyrimidines .

Reaction TypeConditionsProductYield (%)
IntramolecularHCl/EtOH, refluxThiazole derivative65–72
IntermolecularI₂, DCM, 25°CThiazolo[3,2-a]pyrimidine58

Oxidation-Reduction Transformations

  • Oxidation : The indoline nitrogen is oxidized to a nitroso group using mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂, forming a reactive intermediate for further functionalization.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dione moiety to a diol, altering solubility and biological activity.

Microwave-Assisted Multicomponent Reactions (MCRs)

Green synthetic protocols using microwave irradiation (100–120°C, 300 W) enable efficient one-pot synthesis of spiro-thiazolidine derivatives:

  • Components : Thioglycolic acid, aromatic amines, and aldehydes .

  • Catalyst : MCM-SO₃H (mesoporous silica-supported sulfonic acid) achieves 85% yield in 20 minutes .

  • Mechanism :

    • Brønsted acid activation of the carbonyl group.

    • Nucleophilic attack by amine to form an imine intermediate.

    • Thiol addition and intramolecular cyclization .

Hydrolysis and Ring-Opening

  • Acidic Hydrolysis : The thiazolidine ring opens in concentrated HCl, yielding a mercaptoacetic acid derivative.

  • Basic Hydrolysis : NaOH/EtOH cleaves the dione moiety, producing a dicarboxylic acid.

Suzuki-Miyaura Coupling

The chlorobenzyl group undergoes cross-coupling with arylboronic acids:

  • Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 90°C.

  • Scope : Compatible with electron-rich and electron-poor boronic acids (e.g., 4-methoxyphenylboronic acid, 3-nitrophenylboronic acid).

Electrophilic Substitution

The indoline moiety participates in electrophilic aromatic substitution (EAS):

  • Nitration : HNO₃/H₂SO₄ introduces a nitro group at the 5-position of the indoline ring.

  • Sulfonation : Fuming H₂SO₄ yields a sulfonic acid derivative, enhancing water solubility.

Photochemical Reactions

UV irradiation (λ = 254 nm) in acetonitrile induces:

  • C–S Bond Cleavage : Generates a thiyl radical, detectable via EPR spectroscopy.

  • Dimerization : Radical intermediates recombine to form dimeric spiro compounds.

Key Mechanistic Insights

  • Steric Effects : The 3-chlorobenzyl group hinders nucleophilic attack at the adjacent position, directing reactivity to the fluorophenyl ring.

  • Electronic Effects : Electron-withdrawing groups (e.g., dione, sulfone) polarize the thiazolidine ring, enhancing susceptibility to nucleophiles .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate NAS but slow cyclization due to stabilization of intermediates .

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